molecular formula C31H32N4O6S B2595983 N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 688060-12-0

N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No.: B2595983
CAS No.: 688060-12-0
M. Wt: 588.68
InChI Key: MUTDJWUJQODDQZ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a dioxolo ring, which can enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the quinazolinone core.

    Formation of the Final Amide: The final step involves the coupling of the intermediate with 4-methoxybenzylamine under amide bond-forming conditions, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Possible therapeutic applications due to its biological activity, particularly in cancer research.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The dioxolo ring and sulfanyl group may enhance these interactions by increasing the compound’s binding affinity and specificity.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • 4-Methoxyphenyl group : This moiety is known for its influence on the lipophilicity and biological activity of compounds.
  • Dioxoloquinazoline scaffold : This core structure is often associated with various pharmacological activities, including anticancer and antibacterial properties.
  • Butanamide side chain : The butanamide portion may contribute to the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation. A study demonstrated that similar dioxoloquinazoline derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .

Antimicrobial Properties

The presence of the sulfanyl group in the compound suggests potential antimicrobial activity. Compounds containing sulfur have been reported to possess antibacterial and antifungal properties. For instance, related compounds have been shown to inhibit the growth of pathogenic bacteria by disrupting their cell wall synthesis .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways (e.g., MAPK/ERK) that are crucial for cell survival and proliferation .
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound could promote apoptosis in cancer cells while sparing normal cells.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, derivatives of similar structure have been tested against several cancer cell lines (e.g., HeLa, MCF-7). These studies revealed IC50 values indicating effective cytotoxicity at micromolar concentrations .
  • Animal Models : Animal studies have shown that administration of related compounds resulted in reduced tumor size and improved survival rates in xenograft models .

Data Table: Biological Activity Overview

Activity TypeAssay TypeResult SummaryReference
AnticancerMTT AssayIC50 values < 10 µM for various cell lines
AntimicrobialAgar DiffusionInhibition zones against E. coli observed
Apoptosis InductionFlow CytometryIncreased Annexin V positive cells

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6S/c1-39-23-11-9-22(10-12-23)18-33-28(36)8-5-15-35-30(38)24-16-26-27(41-20-40-26)17-25(24)34-31(35)42-19-29(37)32-14-13-21-6-3-2-4-7-21/h2-4,6-7,9-12,16-17H,5,8,13-15,18-20H2,1H3,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTDJWUJQODDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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